molecular formula C19H24N2O3S2 B2738263 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide CAS No. 2034400-55-8

3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide

Cat. No.: B2738263
CAS No.: 2034400-55-8
M. Wt: 392.53
InChI Key: RKKKAKDMQLFTQU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide is a bi-heterocyclic hybrid compound featuring a thiazole core substituted with a cyclohexyl group at the 4-position and a benzenesulfonyl-propanamide moiety at the 2-position. Key features include:

  • Molecular formula: Likely C₂₀H₂₃N₃O₃S₂ (estimated based on the phenyl analog C₁₈H₁₆N₂O₃S₂).
  • Functional groups: A benzenesulfonyl group (electron-withdrawing), a propanamide linker, and a cyclohexyl-thiazole moiety (lipophilic).
  • Potential applications: Similar compounds exhibit enzyme inhibitory activity (e.g., alkaline phosphatase) and are explored in medicinal chemistry for neurodegenerative diseases .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c22-18(11-12-26(23,24)16-9-5-2-6-10-16)20-13-19-21-17(14-25-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKKAKDMQLFTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclohexylamine, phenylsulfonyl chloride, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Propanamide Hybrids with Aryl/Oxadiazole Substituents

The evidence highlights several analogs with modified thiazole or oxadiazole rings (Table 1).

Table 1: Key Analogs and Their Properties

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IC₅₀ (Alkaline Phosphatase)
Target Compound 4-Cyclohexyl-thiazole, benzenesulfonyl ~C₂₀H₂₃N₃O₃S₂ ~417.5* N/A N/A
8d 4-Methylphenyl-oxadiazole C₁₅H₁₄N₄O₂S₂ 374.43 135–136 1.878 ± 0.07 mM
8g 4-Aminophenyl-oxadiazole C₁₅H₁₅N₅O₂S₂ 389.45 142–143 2.041 ± 0.09 mM
7c 2-Amino-thiazole, 3-methylphenyl C₁₆H₁₇N₅O₂S₂ 375.47 134–136 N/A
CAS 857497-87-1 4-Phenyl-thiazole, benzenesulfonyl C₁₈H₁₆N₂O₃S₂ 372.46 N/A N/A

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Activity: The 4-methylphenyl group in 8d enhances alkaline phosphatase inhibition (IC₅₀ = 1.878 mM) compared to unsubstituted analogs . Electron-withdrawing groups (e.g., benzenesulfonyl in the target compound vs. sulfanyl in 8d) may influence electronic distribution and hydrogen-bonding capacity .

Thermal Stability :

  • Analogs with bulkier substituents (e.g., 8g: 142–143°C) exhibit higher melting points than those with smaller groups (e.g., 8e: 117–118°C), suggesting improved crystallinity .

Propanamide Linker Variations

The propanamide linker is a critical structural motif shared across analogs:

  • Target Compound : Features a benzenesulfonyl-propanamide linker, which may enhance metabolic stability compared to sulfanyl-linked analogs like 8a–h .
  • 8a–h Series : Utilize a sulfanyl-oxadiazole linker, which confers flexibility but may reduce oxidative stability .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide
  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 345.42 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives, including the compound , exhibit a range of biological activities such as:

  • Antimicrobial Activity : Sulfonamides are known for their effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Many sulfonamide derivatives demonstrate the ability to inhibit inflammatory responses.
  • Antioxidant Effects : Some studies suggest potential antioxidant properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including related compounds. The results indicated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organisms
4a6.67Pseudomonas aeruginosa
4h6.63Staphylococcus aureus
4e6.28Candida albicans

These findings suggest that the compound may possess comparable antimicrobial properties, though specific data for 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide is still needed.

Anti-inflammatory Activity

In vivo studies have shown that certain benzenesulfonamides can significantly reduce inflammation in animal models. For instance, compounds similar to the target compound exhibited an inhibition rate of up to 94% in carrageenan-induced rat paw edema models.

Case Studies

A notable case study involved the synthesis and evaluation of various benzenesulfonamide derivatives for their biological activities. The results indicated that modifications to the thiazole ring and sulfonamide group could enhance biological potency.

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide?

Methodological Answer: The synthesis typically involves:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters to construct the 4-cyclohexyl-1,3-thiazole core .

Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .

Propanamide Linkage : Amide bond formation between the sulfonylated intermediate and the thiazole-methylamine derivative using coupling agents like HBTU or DCC .
Optimization Strategies :

  • Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to enhance reaction efficiency .
  • Catalytic use of bases like triethylamine to neutralize acidic byproducts .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Essential techniques include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Identifies proton environments (e.g., sulfonyl-attached methylene at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • ¹³C-NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl carbons (δ 120–130 ppm) .

Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : In airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonamide and thiazole groups .
  • Stability Testing :
    • Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
    • Adjust pH to 6–7 in solution to minimize acid/base-catalyzed decomposition .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or target selectivity?

Methodological Answer:

  • Substitution Patterns :
    • Replace cyclohexyl with bulkier groups (e.g., adamantyl) to improve hydrophobic interactions with enzyme pockets .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate sulfonamide reactivity .
  • SAR Studies :
    • Test derivatives in enzyme inhibition assays (e.g., alkaline phosphatase IC₅₀ measurements) to correlate substituents with activity .
    • Use X-ray crystallography to map binding modes in target proteins (e.g., kinases) .

Q. How should contradictory data in reported biological activities be resolved?

Methodological Answer:

  • Experimental Reproducibility :
    • Standardize assay conditions (e.g., cell lines, incubation time) across labs .
    • Validate purity (>98%) via orthogonal methods (HPLC + NMR) to exclude impurity-driven artifacts .
  • Mechanistic Follow-Up :
    • Conduct isothermal titration calorimetry (ITC) to quantify binding affinities and confirm target engagement .
    • Compare results under varying redox conditions to assess oxidative stability .

Q. What computational strategies guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model ligand-protein interactions (e.g., sulfonamide hydrogen bonding with catalytic residues) .
    • Predict solubility using logP calculations (target range: 2–4 for optimal bioavailability) .
  • ADMET Predictions :
    • Use tools like SwissADME to optimize metabolic stability (CYP450 inhibition screening) .
    • Assess toxicity via ProTox-II for early-stage risk mitigation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • In Vitro Models :
    • siRNA knockdown of putative targets (e.g., kinases) to confirm pathway-specific effects .
    • Use fluorescent probes (e.g., FRET-based sensors) to monitor real-time target engagement .
  • In Vivo Studies :
    • Pharmacokinetic profiling in rodent models to assess bioavailability and tissue distribution .
    • Dose-response studies to establish therapeutic indices .

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